molecular formula C9H14N2O B13008890 (R)-1-(6-Methoxypyridin-3-yl)propan-1-amine

(R)-1-(6-Methoxypyridin-3-yl)propan-1-amine

Cat. No.: B13008890
M. Wt: 166.22 g/mol
InChI Key: QHQMNKOGFJRYTE-MRVPVSSYSA-N
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Description

®-1-(6-Methoxypyridin-3-yl)propan-1-amine is a chiral compound with a pyridine ring substituted with a methoxy group at the 6-position and an amine group at the 1-position of the propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine.

    Alkylation: The pyridine ring is alkylated using a suitable alkylating agent to introduce the propyl chain.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution to obtain the ®-enantiomer.

Industrial Production Methods

In an industrial setting, the production of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine may involve:

    Large-Scale Alkylation: Utilizing continuous flow reactors for efficient alkylation.

    Enzymatic Resolution: Employing enzymes for chiral resolution to achieve high enantiomeric purity.

    Purification: Advanced purification techniques such as crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxypyridin-3-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

®-1-(6-Methoxypyridin-3-yl)propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxypyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(6-Methoxypyridin-3-yl)propan-1-amine: The enantiomer of the compound with different stereochemistry.

    1-(6-Methoxypyridin-3-yl)propan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.

    6-Methoxypyridine: The parent compound without the propyl amine substitution.

Uniqueness

®-1-(6-Methoxypyridin-3-yl)propan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomer or racemic mixture

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

(1R)-1-(6-methoxypyridin-3-yl)propan-1-amine

InChI

InChI=1S/C9H14N2O/c1-3-8(10)7-4-5-9(12-2)11-6-7/h4-6,8H,3,10H2,1-2H3/t8-/m1/s1

InChI Key

QHQMNKOGFJRYTE-MRVPVSSYSA-N

Isomeric SMILES

CC[C@H](C1=CN=C(C=C1)OC)N

Canonical SMILES

CCC(C1=CN=C(C=C1)OC)N

Origin of Product

United States

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